molecular formula C64H46NO2P B12946390 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B12946390
M. Wt: 892.0 g/mol
InChI Key: SLNGVBHXWMXLNR-UHFFFAOYSA-N
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Description

10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphorus-containing pentacyclic framework

Preparation Methods

The synthesis of 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the anthracene derivatives: This involves the functionalization of anthracene to introduce the necessary substituents.

    Cyclization reactions: These steps involve the formation of the pentacyclic framework through a series of cyclization reactions.

    Introduction of the phosphorus atom: This step involves the incorporation of the phosphorus atom into the pentacyclic framework.

    Final functionalization:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce new substituents.

    Cycloaddition: The pentacyclic framework can participate in cycloaddition reactions to form new ring systems.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for cycloaddition reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications, including:

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Organic Electronics: The compound’s aromatic rings and phosphorus-containing framework make it of interest for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it a potential candidate for use in chemical sensors that detect specific analytes.

    Biological Applications: The compound’s structure may allow it to interact with biological molecules in specific ways, making it of interest for use in drug discovery or as a biological probe.

Mechanism of Action

The mechanism by which 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine exerts its effects depends on the specific application. In materials science and organic electronics, the compound’s electronic properties are key to its function. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions or covalent modifications.

Comparison with Similar Compounds

Similar compounds to 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine include other phosphorus-containing pentacyclic compounds and anthracene derivatives These compounds may share some structural features but differ in their specific functional groups and overall framework The uniqueness of 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8

Properties

Molecular Formula

C64H46NO2P

Molecular Weight

892.0 g/mol

IUPAC Name

10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C64H46NO2P/c1-41(43-21-5-3-6-22-43)65(42(2)44-23-7-4-8-24-44)68-66-63-57(59-51-31-15-9-25-45(51)37-46-26-10-16-32-52(46)59)39-49-29-13-19-35-55(49)61(63)62-56-36-20-14-30-50(56)40-58(64(62)67-68)60-53-33-17-11-27-47(53)38-48-28-12-18-34-54(48)60/h3-42H,1-2H3

InChI Key

SLNGVBHXWMXLNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=C7C=CC=CC7=CC8=CC=CC=C86)C9=C(O3)C(=CC1=CC=CC=C19)C1=C2C=CC=CC2=CC2=CC=CC=C21

Origin of Product

United States

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